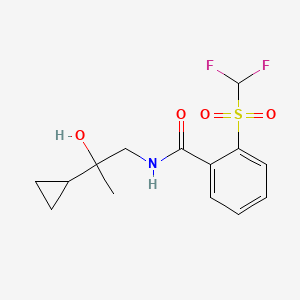
N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and a difluoromethanesulfonyl group attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the cyclopropyl intermediate, often through a nucleophilic substitution reaction.
Attachment of the difluoromethanesulfonyl group: This can be accomplished by reacting the intermediate with a difluoromethanesulfonyl chloride reagent under basic conditions.
Formation of the benzamide core: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The difluoromethanesulfonyl group can be reduced to a simpler sulfonyl group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled temperatures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a sulfonyl derivative.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
科学的研究の応用
N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. The difluoromethanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic residues in the target protein.
類似化合物との比較
Similar Compounds
- N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide
- N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide
- N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(difluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4S/c1-14(19,9-6-7-9)8-17-12(18)10-4-2-3-5-11(10)22(20,21)13(15)16/h2-5,9,13,19H,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILHJWNNXTXMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














